2-(4-bromo-2,6-dimethylphenoxy)-N-heptylacetamide
Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-heptylacetamide is an organic compound that belongs to the class of acetamides It features a brominated phenoxy group attached to an acetamide moiety, which is further substituted with a heptyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-heptylacetamide typically involves the following steps:
Bromination of 2,6-dimethylphenol: The starting material, 2,6-dimethylphenol, is brominated using bromine in glacial acetic acid at a controlled temperature of around 15°C to yield 4-bromo-2,6-dimethylphenol.
Formation of 4-bromo-2,6-dimethylphenoxyacetic acid: The brominated phenol is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form 4-bromo-2,6-dimethylphenoxyacetic acid.
Amidation: The final step involves the reaction of 4-bromo-2,6-dimethylphenoxyacetic acid with heptylamine under dehydrating conditions, typically using a coupling agent like dicyclohexylcarbodiimide (DCC), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2,6-dimethylphenoxy)-N-heptylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenoxy ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinones or other oxidized phenoxy compounds.
Reduction: Formation of amines or alcohols from the acetamide moiety.
Scientific Research Applications
2-(4-bromo-2,6-dimethylphenoxy)-N-heptylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: The compound is explored for its use as a preservative in coatings, slurries, and water treatment processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-heptylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group may facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2,6-dimethylphenoxy)-ethylamine: This compound shares the brominated phenoxy group but has an ethylamine moiety instead of an acetamide.
4-bromo-2,6-dimethylphenol: The parent phenol compound used in the synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-heptylacetamide.
Uniqueness
This compound is unique due to its combination of a brominated phenoxy group and a heptyl-substituted acetamide moiety. This structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-heptylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO2/c1-4-5-6-7-8-9-19-16(20)12-21-17-13(2)10-15(18)11-14(17)3/h10-11H,4-9,12H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAUUFFPGLGNAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)COC1=C(C=C(C=C1C)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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